molecular formula C4H5N3O3 B1362463 2,5-Dioxoimidazolidine-4-carboxamide CAS No. 89033-45-4

2,5-Dioxoimidazolidine-4-carboxamide

Cat. No. B1362463
CAS RN: 89033-45-4
M. Wt: 143.1 g/mol
InChI Key: FJCLSLJIRFXGHB-UHFFFAOYSA-N
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Description

“2,5-Dioxoimidazolidine-4-carboxamide” is a chemical compound with the molecular formula C4H5N3O3 and a molecular weight of 143.10 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2,5-Dioxoimidazolidine-4-carboxamide” is based on its molecular formula C4H5N3O3 . Further analysis would require more specific data such as NMR, HPLC, LC-MS, UPLC & more .


Physical And Chemical Properties Analysis

“2,5-Dioxoimidazolidine-4-carboxamide” is a powder with a melting point of 244-249°C .

Scientific Research Applications

Mechanism of Action in Mammalian Cells

2,5-Dioxoimidazolidine-4-carboxamide derivatives have been studied for their interaction with mammalian cells. Research indicates that these compounds can be more lethal to certain cells (like Chinese hamster ovary cells and human malignant melanoma cells) in the presence of light. This lethality is due to the association of the compound with DNA, which varies depending on whether light is present during incubation. This suggests a complex interaction with cellular DNA and RNA, influenced by environmental factors such as light exposure (Gerulath & Loo, 1972).

Antitumor Properties

Certain derivatives of 2,5-Dioxoimidazolidine-4-carboxamide have shown promising antitumor activities. For example, some compounds have been found to exhibit curative activity against specific types of leukemia, suggesting potential for development as a cancer treatment. The mode of action might involve serving as a prodrug, undergoing chemical changes to become more effective against cancer cells (Stevens et al., 1984).

Interaction with Nucleic Acids

Research on 2,5-Dioxoimidazolidine-4-carboxamide derivatives indicates interaction with nucleic acids. For instance, derivatives like 4-diazoimidazole-5-carboxamide have been shown to interact with DNA and RNA, potentially leading to mutagenic effects. This highlights the need for caution in handling these compounds due to their potential biological hazard (Lower et al., 1977).

Development of Antimicrobial Agents

Some derivatives of2,5-Dioxoimidazolidine-4-carboxamide have been synthesized and tested for their antimicrobial activities. Certain compounds in this series showed antifungal activity, which was related to the presence of specific groups on the 4-carboxamido moiety. This suggests potential applications in developing new antimicrobial agents, particularly for fungal infections (Varoli et al., 1997).

Potential in Treating Inflammatory Conditions

Novel 2,5-dioxoimidazolidine-based antagonists have been developed, showing potential in treating inflammatory conditions. These compounds have exhibited significant anti-inflammatory activity in in vivo models, including models of paw edema and joint arthritis. This points to their potential utility in the treatment of chronic inflammatory diseases (Park et al., 2015).

Applications in Metabolism and Cancer Research

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr), a derivative of 2,5-Dioxoimidazolidine-4-carboxamide, has been extensively used in studies on metabolism and cancer. It was initially used as an activator of AMPK, a key enzyme in metabolic regulation. However, recent studies have shown that many of AICAr's effects are independent of AMPK, highlighting the complexity of its biological activities and its potential in cancer research (Visnjic et al., 2021).

Use in Antibacterial Agents

Derivatives of 2,5-Dioxoimidazolidine-4-carboxamide have been evaluated as antibacterial agents, particularly against Escherichia coli. They have been found to inhibit the growth of bacterial cells by interfering with DNA synthesis. This suggests potential applications in developing new antibacterial drugs, especially for bacterial strains resistant to traditional antibiotics (Yamamoto Itaru, 1969).

Safety And Hazards

The safety information for “2,5-Dioxoimidazolidine-4-carboxamide” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

2,5-dioxoimidazolidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3/c5-2(8)1-3(9)7-4(10)6-1/h1H,(H2,5,8)(H2,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCLSLJIRFXGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=O)NC(=O)N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90304362
Record name NSC165517
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxoimidazolidine-4-carboxamide

CAS RN

89033-45-4
Record name NSC165517
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165517
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC165517
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
RN Goyal, SM Sondhi, AM Lahoti - New Journal of Chemistry, 2005 - pubs.rsc.org
Electron-transfer reactions of 2′-deoxyguanosine-5′-monophosphate (dGMP) have been investigated in phosphate buffers of different pH at a pyrolytic graphite electrode (PGE). In …
Number of citations: 25 pubs.rsc.org
A Álvarez-Martín, MJ Sánchez-Martín… - Science of the Total …, 2016 - Elsevier
Physicochemical methods to immobilize pesticides in vulnerable soils are currently being developed to prevent water contamination. Some of these methods include the use of different …
Number of citations: 47 www.sciencedirect.com
M Stuart, D Lapworth, E Crane, A Hart - Science of the Total Environment, 2012 - Elsevier
This paper provides a review of the types of emerging organic groundwater contaminants (EGCs) which are beginning to be found in the UK. EGCs are compounds being found in …
Number of citations: 893 www.sciencedirect.com
ME Stuart, K Manamsa, JC Talbot, EJ Crane - 2011 - nora.nerc.ac.uk
The term ‘emerging contaminants’ is generally used to refer to compounds previously not considered or known to be significant to groundwater (in terms of distribution and/or …
Number of citations: 61 nora.nerc.ac.uk
European Food Safety Authority (EFSA) - EFSA Journal, 2015 - Wiley Online Library
According to Article 12 of Regulation (EC) No 396/2005, the European Food Safety Authority (EFSA) has reviewed the maximum residue levels (MRLs) currently established at …
Number of citations: 2 efsa.onlinelibrary.wiley.com
A Álvarez Martín - 2016
Number of citations: 0

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